FR900359: A Potent and Selective Gq/11/14 Inhibitor
FR900359: A Potent and Selective Gq/11/14 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FR900359 is a naturally occurring cyclic depsipeptide isolated from the leaves of Ardisia crenata.[1] It has emerged as a powerful pharmacological tool and a potential therapeutic lead due to its high potency and selectivity as an inhibitor of the Gq/11/14 family of G proteins.[2][3] This technical guide provides a comprehensive overview of FR900359, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, pharmacology, and oncology.
Mechanism of Action
FR900359 functions as a guanine nucleotide dissociation inhibitor (GDI).[4] It binds to the GDP-bound alpha subunit of Gq, G11, and G14 proteins, stabilizing the inactive Gα-GDP/Gβγ heterotrimer.[5] This prevents the exchange of GDP for GTP, which is a critical step in G protein activation. By locking the G protein in its "off" state, FR900359 effectively uncouples the Gq/11/14 proteins from their upstream G protein-coupled receptors (GPCRs), thereby inhibiting all downstream signaling events.[1][4] Notably, FR900359 exhibits pseudo-irreversible binding to Gq proteins, with a significantly longer residence time compared to the related inhibitor YM-254890.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for FR900359, providing a comparative overview of its binding affinity, inhibitory potency, and physicochemical properties.
Table 1: Inhibitory Activity of FR900359
| Parameter | Value | Target | Assay | Reference |
| IC50 | ~75 nM | Gαq and Gαq-Q209L | [35S]GTPγS binding assay | [8] |
| IC50 | Low micromolar | Gαq, Gα11, Gα14 | BRET assay | [1] |
| pKD | 8.45 | Gαq | Radioligand binding | [3] |
Table 2: Physicochemical Properties of FR900359
| Property | Value | Reference |
| Molecular Formula | C49H75N7O15 | [7] |
| Molecular Weight | 1002.17 g/mol | [7] |
| Calculated logP | 1.86 | [6] |
| Water Solubility | 189 µM (kinetic) | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize FR900359 are provided below.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding is a direct measure of the inhibitor's effect on G protein activation.
Materials:
-
Cell membranes expressing the Gq-coupled receptor of interest
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
FR900359
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP
-
Unlabeled GTPγS (for non-specific binding)
-
96-well filter plates
-
Scintillation cocktail
Procedure:
-
Prepare a dilution series of FR900359 in the assay buffer.
-
In a 96-well plate, add 20 µL of the FR900359 dilutions.
-
Add 20 µL of cell membranes (5-20 µg of protein) to each well.
-
Add 20 µL of the agonist for the receptor of interest to stimulate GTPγS binding. For basal binding, add buffer instead.
-
To determine non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.
-
Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 of FR900359.[9][10][11]
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor the interaction between Gα and Gβγ subunits in live cells. A decrease in BRET signal upon agonist stimulation indicates G protein activation, and the inhibition of this decrease by FR900359 demonstrates its inhibitory activity.
Materials:
-
HEK293 cells
-
Plasmids encoding Gαq fused to a Renilla luciferase (RLuc) donor and Gβγ fused to a yellow fluorescent protein (YFP) acceptor
-
FR900359
-
Coelenterazine h (luciferase substrate)
-
96-well white opaque microplates
Procedure:
-
Co-transfect HEK293 cells with the Gαq-RLuc and Gβγ-YFP constructs.
-
24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer.
-
Seed the cells into a 96-well white opaque microplate.
-
Add varying concentrations of FR900359 to the wells and incubate for a predetermined time.
-
Add the agonist for a Gq-coupled receptor to stimulate G protein activation.
-
Add the luciferase substrate, coelenterazine h.
-
Immediately measure the luminescence at two wavelengths: one for the donor (RLuc, ~480 nm) and one for the acceptor (YFP, ~530 nm) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
A decrease in the BRET ratio upon agonist stimulation indicates G protein activation. The ability of FR900359 to prevent this decrease is a measure of its inhibitory effect.[12][13][14]
Cell Proliferation Assay (Melanoma Cell Lines)
This assay assesses the effect of FR900359 on the growth of cancer cells, particularly those driven by oncogenic Gq/11 mutations, such as uveal melanoma.
Materials:
-
Melanoma cell line (e.g., 92.1, OCM3)
-
Complete cell culture medium
-
FR900359
-
Cell proliferation reagent (e.g., WST-1, MTT, or PicoGreen)
-
96-well cell culture plates
Procedure:
-
Seed the melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of FR900359 or vehicle control (DMSO).
-
Incubate the cells for 24-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for WST-1 and MTT) or DNA staining (for PicoGreen).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) of FR900359.[8][15][16]
Visualizations
The following diagrams illustrate the Gq signaling pathway, the mechanism of action of FR900359, and a typical experimental workflow for its characterization.
Caption: Canonical Gq signaling pathway.
Caption: Mechanism of action of FR900359.
Caption: Experimental workflow for Gq inhibitor characterization.
References
- 1. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shutterstock.com [shutterstock.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. oncotarget.com [oncotarget.com]
